REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]1[C:8]([CH:9]=O)=[CH:7][C:6]2[O:11][CH2:12][O:13][C:5]=2[CH:4]=1.[CH3:14][C:15]([CH3:17])=[O:16]>O>[CH2:12]1[O:13][C:5]2[CH:4]=[CH:3][C:8]([CH:9]=[CH:14][C:15](=[O:16])[CH3:17])=[CH:7][C:6]=2[O:11]1 |f:0.1|
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Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the reaction mixture being maintained below 30° C. during the addition
|
Type
|
CUSTOM
|
Details
|
On completion of the reaction (ca 2 hr) the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C=CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |